3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Properties
3-(2-Methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one and its derivatives have been explored in various scientific research applications, particularly in the synthesis of compounds with potential pharmacological properties. For instance, derivatives of this compound have been synthesized and evaluated for their antidepressant activities. The derivatives exhibited significant reduction in immobility time in animal models, indicating potential antidepressant effects. The structural characterization and preclinical evaluations, including in silico toxicity and blood-brain barrier predictions, suggest these compounds could be therapeutically useful as potential antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Another study involved the synthesis of diaryl ethylene derivatives of benzo[b]thiophenes and benzo[b]furans, which included structures derived from this compound. These compounds displayed estrogenic and/or estrogen antagonist activities, indicating potential as antifertility agents (Crenshaw et al., 1971).
Antinociceptive and Anti-inflammatory Activities
A study on novel chalcone derivatives related to this compound explored their anti-nociceptive and anti-inflammatory effects. These compounds were evaluated in various animal models and showed dose-dependent anti-nociceptive activity, with some compounds having significantly higher potency than reference drugs. The research highlights the influence of substituent position and size on the phenyl ring on the anti-inflammatory/anti-nociceptive effects, providing insights into the structure-activity relationship of these compounds (Razmi et al., 2013).
Cognitive Enhancing and Antihypertensive Effects
Compounds derived from this compound have also been investigated for their cognitive enhancing and antihypertensive effects. For example, derivatives with a bicycloaryl structure showed significant antiamnestic and antihypoxic activities in animal models, suggesting potential in treating cognitive impairments (Ono et al., 1995). Additionally, thienopyrimidinedione derivatives, also related to the parent compound, demonstrated potent antihypertensive effects in spontaneously hypertensive rats, indicating their potential as antihypertensive agents (Russell et al., 1988).
Safety and Hazards
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-13-6-3-2-5-11(13)8-9-12(15)14-7-4-10-17-14/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMITMXJSQXKJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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